molecular formula C16H18N2O6 B2489542 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034431-15-5

3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2489542
CAS RN: 2034431-15-5
M. Wt: 334.328
InChI Key: IKFAPXFYAUWMSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters by fusion with aromatic aldehydes, followed by dehydrogenation or cyclization, represents a foundational method for creating complex molecules like 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. These procedures can result in various derivatives, showcasing the versatility of synthetic strategies in accessing oxazolidine-based compounds (Badr, Aly, Fahmy, & Mansour, 1981).

Molecular Structure Analysis

The molecular structure of similar compounds demonstrates significant versatility. For example, pyrrolidine-2,3-dione derivatives exhibit a range of biological activities, prompting interest in their synthesis and structural determination. These molecules often feature complex structural motifs, including bicyclic systems, which are indicative of the structural diversity accessible within this chemical space (Nguyen & Vo Viet Dai, 2023).

Chemical Reactions and Properties

The reactivity of oxazolidine and thiazolidine derivatives towards various chemical reactions, such as interaction with p-nitrobenzaldehyde and piperidine or acetylation leading to N-acetylderivatives, underlines the chemical versatility of these compounds. This reactivity opens pathways to synthesize a wide array of structurally and functionally diverse derivatives, highlighting the compound's adaptability in chemical synthesis (Badr, Aly, Fahmy, & Mansour, 1981).

Physical Properties Analysis

The physical properties of oxazolidine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. For instance, the crystal structure analysis of related compounds helps in understanding the intermolecular interactions and stability, which are vital for designing compounds with desired physical properties (Kamala, Nirmala, Sudha, Arumugam, & Raghunathan, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and the ability to undergo a range of chemical transformations, are pivotal for the synthesis and application of oxazolidine derivatives. These properties are determined by the molecule's functional groups and structural configuration, influencing its behavior in chemical reactions and its potential utility in various applications (Zhang, Xia, Yang, & Xiao‐Bing Lu, 2015).

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-(1-(2-(2-Methoxyphenoxy)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is involved in the synthesis and study of oxazolidines, a class of compounds known for their diverse chemical and biological properties. For instance, oxazolidines are synthesized from α-amino acid esters with either hydroxyl or mercapto groups, undergoing reactions with aromatic aldehydes and undergoing dehydrogenation to yield corresponding oxazoles and thiazoles. Such compounds exhibit potential in creating bicyclic compounds and Mannich bases, demonstrating their versatility in chemical synthesis and the potential for diverse applications in medicinal chemistry and materials science (Badr, Aly, Fahmy, & Mansour, 1981).

Catalytic Applications

Copper (II) complexes of 1,3-oxazolidine-based ligands, synthesized from reactions involving similar compounds, have shown promising results in catalytic activities, particularly in the oxidation of benzyl alcohols. These complexes, showcasing different geometries, underscore the potential of oxazolidine derivatives in catalysis, offering a route to optimize reaction conditions for various synthetic applications (Bikas, Ajormal, Emami, Noshiranzadeh, & Kozakiewicz, 2018).

Biological Activity

Oxazolidine-2,4-diones, sharing structural similarities with the compound , have been explored for their biological significance, including antimicrobial and fungicidal activities. The synthesis of oxazolidine-2,4-diones utilizing atmospheric carbon dioxide presents an eco-friendly approach to accessing biologically relevant compounds. These methodologies highlight the potential for developing new pharmaceuticals and agrochemicals based on oxazolidine frameworks (Zhang, Xia, Yang, & Lu, 2015).

Mechanism of Action

properties

IUPAC Name

3-[1-[2-(2-methoxyphenoxy)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-22-12-4-2-3-5-13(12)23-9-14(19)17-7-6-11(8-17)18-15(20)10-24-16(18)21/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFAPXFYAUWMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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